molecular formula C17H18N2O2S B4594950 N-(3-acetylphenyl)-N'-(2-methoxybenzyl)thiourea

N-(3-acetylphenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No.: B4594950
M. Wt: 314.4 g/mol
InChI Key: BKBHEYFVQJCFPC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N'-(2-methoxybenzyl)thiourea is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10889899 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(3-acetylphenyl)-N'-(2-methoxybenzyl)thiourea derivatives have been synthesized and characterized, showing potential antimicrobial activity against a range of bacterial and fungal strains. This includes activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria, providing a basis for the development of new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Antioxidant Properties

Thiourea derivatives, including structures similar to this compound, have shown significant antioxidant activity. This property is crucial for inactivating reactive chemical species and could be beneficial in pharmaceutical formulations to protect against oxidative stress (Reddy et al., 2015).

Enzyme Inhibition

Thiourea compounds have demonstrated efficient enzyme inhibition capabilities, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests their potential use in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (Rahman et al., 2021).

Carbonic Anhydrase Inhibition

Some thiourea derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in critical physiological processes. This activity suggests potential applications in treating conditions like glaucoma or epilepsy, where modulation of this enzyme's activity can be therapeutic (Zaib et al., 2014).

Corrosion Inhibition

This compound derivatives have shown promise as corrosion inhibitors for metals in acidic environments. Their application could extend to industrial processes where metal preservation is crucial, such as in pipelines or manufacturing equipment (Torres et al., 2014).

DNA Interaction and Anti-Cancer Potential

Thiourea derivatives have been explored for their ability to interact with DNA, a property that can be leveraged in designing anti-cancer drugs. Their binding to DNA can interrupt cancer cell proliferation, indicating their potential in cancer therapy (Tahir et al., 2015).

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-12(20)13-7-5-8-15(10-13)19-17(22)18-11-14-6-3-4-9-16(14)21-2/h3-10H,11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBHEYFVQJCFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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